Benzenamine, 4-methoxy-N-(2-methylpropyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

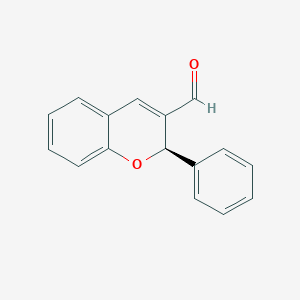

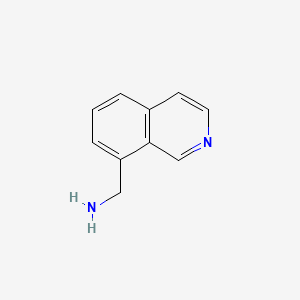

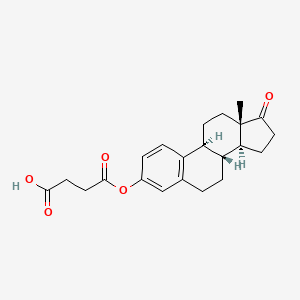

Benzenamine, 4-methoxy-N-(2-methylpropyl)-, also known by its CAS Number 71182-60-0, is a chemical compound with the molecular formula C11H17NO . The molecular weight of this compound is 179.26 .

Molecular Structure Analysis

The molecular structure of Benzenamine, 4-methoxy-N-(2-methylpropyl)- consists of a benzene ring substituted with an amine group (NH2), a methoxy group (OCH3), and a 2-methylpropyl group .Physical And Chemical Properties Analysis

The boiling point of Benzenamine, 4-methoxy-N-(2-methylpropyl)- is predicted to be 279.4±23.0 °C, and its density is predicted to be 0.980±0.06 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 5.56±0.32 .Wissenschaftliche Forschungsanwendungen

Chemosensor for Silver Ions 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrates high selectivity as a chemosensor for Ag(+) ions in methanol-water mixtures, distinguishing it from other metal ions. This specificity is due to its fluorescent enhancement upon binding with Ag(+) ions, attributed to an increase in intramolecular charge transfer (ICT), with theoretical support from TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

Corrosion Inhibition Novel Schiff bases, including derivatives of 4-methoxy-N-((2-methylpropyl)-benzenamine, have been synthesized and demonstrated significant corrosion inhibition effects on aluminum alloy in acidic mediums. Their effectiveness increases with concentration, showcasing these compounds as mixed inhibitors. Theoretical quantum chemical calculations have corroborated these findings, suggesting that electron-donating methoxy and ethoxy group substitutions enhance anticorrosion efficiency (Nazir, Akhter, Ali, & Shah, 2019).

Antimicrobial Activity A series of compounds bearing the 4-methoxy-N-(2-methylpropyl)-benzenamine moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity, highlighting their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Antifungal Agents Derivatives of 4-methoxy-N-(2-methylpropyl)-benzenamine have been synthesized and assessed for antifungal activity, showing notable effectiveness against Candida albicans, Candida tropicalis, and Aspergillus niger. The presence of chloro, nitro, and methoxy groups at the para position of the benzene moiety was found to play a crucial role in enhancing antifungal activity, offering insights into the structure-activity relationship of these compounds (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).

Educational Experimentation An undergraduate organic chemistry experiment involving the synthesis of 4-methoxy-N-(phenylmethylene)benzenamine via condensation of benzaldehyde with p-methoxyaniline demonstrates key concepts such as equilibrium processes, condensation reactions, and imine formation. This experiment offers students practical experience with azeotropic distillation and other laboratory techniques, contributing to educational methodologies in synthetic organic chemistry (Silverberg, Coyle, Cannon, Mathers, Richards, & Tierney, 2016).

Wirkmechanismus

Target of Action

N-Isobutyl-4-methoxyaniline, also known as Benzenamine, 4-methoxy-N-(2-methylpropyl)-, is a compound that has been used in various chemical reactions . .

Mode of Action

It is known that anilines, a class of compounds to which n-isobutyl-4-methoxyaniline belongs, are often involved in reactions such as the sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide, which can be used for the construction of biologically active compounds .

Biochemical Pathways

Anilines are known to be involved in various chemical reactions and can potentially affect a variety of biochemical pathways depending on their specific structure and the context in which they are used .

Result of Action

The compound’s involvement in reactions such as the sandmeyer reaction suggests that it may play a role in the synthesis of various biologically active compounds .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the behavior of anilines in general .

Eigenschaften

IUPAC Name |

4-methoxy-N-(2-methylpropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGQPDOYMGONFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478482 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71182-60-0 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)